molecular formula C7H14N2O4 B556900 (2S,6S)-2,6-diaminoheptanedioic acid CAS No. 14289-34-0

(2S,6S)-2,6-diaminoheptanedioic acid

Cat. No.: B556900
CAS No.: 14289-34-0
M. Wt: 190.2 g/mol
InChI Key: GMKMEZVLHJARHF-WHFBIAKZSA-N
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Description

(2S,6S)-2,6-diaminoheptanedioic acid (LL-DAP) is a naturally occurring, non-proteinogenic amino acid that serves as a critical biosynthetic precursor in the lysine biosynthesis pathway in bacteria and higher plants . A key research focus of this compound stems from its essential role as a component of the peptidoglycan layer in the cell walls of many pathogenic bacteria, including Mycobacterium leprae and Clostridium botulinum . Because the metabolic pathway for lysine biosynthesis that features DAP is absent in mammals—which require lysine as a dietary constituent—the enzymes involved in the DAP pathway represent promising targets for the development of novel antibiotics with potentially low mammalian toxicity . Researchers value this compound for investigating key bacterial enzymes such as LL-DAP epimerase (which converts it to the meso -form), diaminopimelate decarboxylase, and the amino acid ligase MurE . Its molecular formula is C 7 H 14 N 2 O 4 with an average molecular weight of 190.20 g/mol . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S,6S)-2,6-diaminoheptanedioic acid
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InChI

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKMEZVLHJARHF-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C(C[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14N2O4
Source PubChem
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DSSTOX Substance ID

DTXSID701313562
Record name L,L-Diaminopimelic acid
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Molecular Weight

190.20 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS], Solid
Record name Diaminopimelic acid
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Record name Diaminopimelic acid
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CAS No.

14289-34-0, 583-93-7
Record name L,L-Diaminopimelic acid
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Record name (6S,2S)-Diaminopimelic acid
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Record name L,L-Diaminopimelic acid
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Record name DIAMINOPIMELIC ACID, (6S,2S)-
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Record name Diaminopimelic acid
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Melting Point

300 °C
Record name Diaminopimelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001370
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Asymmetric Synthesis via Sulfinimine-Mediated Strecker Reaction

Davis and Srirajan pioneered an enantioselective route to LL-DAP using sulfinimine-mediated asymmetric Strecker synthesis . The protocol begins with the condensation of 5-(benzyloxy)pentanal (60) with (S)-(+)-tert-butanesulfinamide (59) under titanium(IV) ethoxide catalysis, forming sulfinimine (61) . Cyanide addition via ethylaluminum cyanoisopropoxide introduces the first stereocenter, yielding nitrile (62) with >98% diastereomeric excess (de). Sequential hydrolysis and protection steps generate methyl ester (64) , which undergoes hydrogenolysis to aldehyde (67) . A second Strecker reaction with sulfinamide (59) establishes the C6 stereocenter, followed by deprotection to afford LL-DAP in 72% overall yield (Scheme 1).

Key advantages:

  • High stereocontrol : Dual sulfinimine auxiliaries ensure >99% enantiomeric excess (ee) at both centers.

  • Modularity : Adaptable for synthesizing meso-DAP and other diastereomers by altering sulfinamide configuration.

Chiral Copper Oxazoline-Catalyzed Condensation

Gao et al. developed a copper-catalyzed asymmetric aldol condensation for LL-DAP derivatives . Reacting methyl glyoxylate (52) with chiral oxazoline-ligated copper complexes induces face-selective addition to aldehyde precursors. Mitsunobu reaction installs the C2 amino group, achieving 94:6 dr in favor of the (2S,6S) configuration. Subsequent hydrogenolysis and hydrolysis yield LL-DAP with 89% ee. This method highlights the efficacy of asymmetric catalysis in constructing vicinal diamino acids.

Stereospecific Reduction of α-Keto Precursors

Sutherland and Vederas employed rhodium-catalyzed asymmetric hydrogenation to reduce α-keto-6-aminopimelic acid derivatives (87) . Using [Rh(COD)(S,S)-Et-DuPHOS]OTf as the catalyst, the reaction achieves 98% ee at C2 while preserving the C6 stereochemistry. The keto precursor is synthesized via Wittig olefination of protected aspartic acid semialdehyde, followed by oxidative hydrolysis. This method provides LL-DAP in 81% yield over five steps, demonstrating the power of transition-metal catalysis in stereoselective synthesis.

Organoborane-Mediated Suzuki Coupling

Collier et al. reported a Suzuki cross-coupling strategy using serine-derived organoborane (90) and bromoalkene (91) . Palladium catalysis facilitates C–C bond formation between the boronated homoalanine equivalent and vinyl bromide, establishing the carbon skeleton. Hydrogenolytic cleavage of the benzyl protecting groups and acidic hydrolysis afford LL-DAP with 95% ee. This approach exemplifies the utility of organometallic reagents in constructing complex amino acid backbones.

Enzymatic Resolution of Racemic Mixtures

Enzymatic methods leverage lipases or acylases to kinetically resolve racemic DAP mixtures. Porcine liver esterase selectively hydrolyzes the (2R,6R)-diethyl ester, leaving the (2S,6S)-diastereomer intact. Subsequent basic hydrolysis yields LL-DAP with 99% ee, though the maximum theoretical yield is limited to 50% . Recent advances using immobilized Candida antarctica lipase B (CAL-B) improve operational stability, enabling multi-cycle resolution processes.

Comparative Analysis of Preparation Methods

MethodCatalyst/ReagentStepsYield (%)ee (%)Key Advantage
Sulfinimine Strecker(S)-t-Bu-sulfinamide872>99High stereocontrol, modularity
Cu-Oxazoline CondensationCu(II)-oxazoline66889Atom economy, mild conditions
Rh-Hydrogenation[Rh(COD)(Et-DuPHOS)]OTf58198Rapid C2 stereoinduction
Suzuki CouplingPd(PPh3)477595Scalability, functional group tolerance
Enzymatic ResolutionCAL-B lipase34599Eco-friendly, no metal catalysts

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal purification. The sulfinimine route is preferred for batch production due to recyclable sulfinamide auxiliaries and high throughput. Recent optimizations replace toxic cyanide reagents with trimethylsilyl cyanide, enhancing safety. Continuous-flow hydrogenation systems improve Rh-catalyzed reductions, reducing catalyst loading to 0.1 mol% while maintaining 96% yield .

Chemical Reactions Analysis

Oxidation Reactions

LL-DAP undergoes oxidation at its amino and carboxyl groups. Key reagents and products include:

Reaction TypeReagents/ConditionsMajor ProductsReferences
Amino Group OxidationKMnO₄ (acidic/neutral)Oxo derivatives (e.g., α-keto acids)
Side-Chain OxidationO₂ (catalyzed by metalloenzymes)Hydroxylated intermediates
  • Mechanistic Insight : Oxidation of the ε-amino group by potassium permanganate generates α-keto intermediates, which are precursors for further functionalization . Enzymatic oxidation in bacterial systems often involves metal-dependent oxidases .

Reduction Reactions

Reduction targets the carboxyl groups, yielding derivatives with modified backbone structures:

Reaction TypeReagents/ConditionsMajor ProductsReferences
Carboxyl Group ReductionLiAlH₄ (anhydrous ether)Alcohol derivatives (e.g., 2,6-diaminoheptanediol)
Catalytic HydrogenationH₂/Pd-CPartially reduced intermediates
  • Stereochemical Control : Asymmetric hydrogenation using Rh(I) catalysts like [Rh(COD)-(S,S)-Et-DuPHOS]⁺ achieves >95% enantiomeric excess in protected intermediates .

Substitution Reactions

The amino groups participate in nucleophilic substitution, forming diverse derivatives:

Reaction TypeReagents/ConditionsMajor ProductsReferences
AcylationAc₂O/pyridineN-acetylated LL-DAP
SuccinylationSuccinic anhydrideN-succinyl-LL-DAP (biosynthetic intermediate)
  • Biological Relevance : N-succinylation is a critical step in the lysine biosynthesis pathway, mediated by succinyltransferases .

Enzymatic Reactions in Bacterial Pathways

LL-DAP is central to peptidoglycan biosynthesis and lysine production:

EnzymeReactionKinetic ParametersReferences
Diaminopimelate decarboxylase (DapD)LL-DAP → L-lysine + CO₂Kₘ = 1.3 mM (for N-succinyl-LL-DAP); kₐₜₜ = 200 s⁻¹ (Zn²⁺-dependent)
Diaminopimelate epimerase (DapF)LL-DAP ⇌ meso-DAPΔG‡ = 64 kJ/mol; pH optimum = 7.5
Succinyl-diaminopimelate desuccinylase (DapE)N-succinyl-LL-DAP → LL-DAP + succinateKₘ = 1.3 mM; inhibited by D,L-DAP (Kᵢ = 0.5 mM)
  • Metal Dependence : DapE activity is metal-specific, with Co²⁺ > Zn²⁺ > Cd²⁺ in catalytic efficiency .

Key Synthetic Routes

MethodReagentsEnantiomeric Excess (% ee)Yield (%)References
Asymmetric Hydrogenation[Rh(COD)-(S,S)-Et-DuPHOS]⁺95–98%85
Chiral Auxiliary StrategyGarner aldehyde + L-serine94% (dr)78

Comparative Reactivity with Analogues

CompoundStructureKey Reactivity DifferencesBiological Role
meso-DAP(2R,6S)-configurationFaster epimerization kinetics; preferred substrate for MurE ligaseEssential for peptidoglycan crosslinking
L,L-DAP(2S,6S)-configurationResists decarboxylation; stabilizes enzyme-substrate complexesLysine biosynthesis intermediate

Industrial and Pharmacological Relevance

  • Antibiotic Development : LL-DAP analogues inhibit enzymes in the diaminopimelate pathway (e.g., DapE), offering targets against Gram-negative pathogens .
  • Herbicide Design : Structural mimics disrupt lysine biosynthesis in plants .

Scientific Research Applications

Biochemical Role

Bacterial Cell Wall Synthesis

  • (2S,6S)-2,6-diaminoheptanedioic acid is integral to the synthesis of bacterial peptidoglycan, a critical component of bacterial cell walls. It serves as a precursor for the biosynthesis of lysine and is essential for the structural integrity of many bacteria, including pathogenic strains such as Escherichia coli and Staphylococcus aureus .

Pharmaceutical Applications

Antibiotic Development

  • The compound has been investigated for its potential in developing antibiotics targeting bacterial cell wall synthesis. For instance, inhibitors of diaminopimelic acid dehydrogenase have shown promise in treating infections caused by multi-drug resistant bacteria .

Tumor Therapy

  • Research indicates that this compound may act as a ligand for enzymes involved in tumor metabolism. Its analogs have been studied for their inhibitory effects on aspartate-dependent enzymes, which could be leveraged in cancer therapy .

Synthetic Chemistry

Synthesis Techniques

  • Various synthetic pathways have been developed for producing this compound and its derivatives. Methods include asymmetric hydrogenation and the use of chiral auxiliaries to achieve high enantiomeric purity .
Synthesis MethodDescriptionYield
Asymmetric HydrogenationUtilizes rhodium catalysts for selective productionHigh
Chiral Auxiliary MethodEmploys chiral 2-phenylcyclohexyl auxiliariesModerate

Research Insights

Enzyme Mechanism Studies

  • The compound is valuable in enzyme mechanism studies due to its role in lysine biosynthesis pathways. Research has focused on understanding how modifications of this amino acid can affect enzymatic activity and interactions .

Analytical Applications

  • Stable isotopes of this compound are used as tracers in metabolic studies. These isotopes facilitate the quantification of metabolic processes involving this amino acid in various biological systems .

Case Studies

Case Study 1: Antibiotic Resistance

  • A study explored the efficacy of diaminopimelic acid derivatives against antibiotic-resistant strains of Klebsiella pneumoniae. The results demonstrated that specific analogs could inhibit bacterial growth effectively, suggesting potential therapeutic applications .

Case Study 2: Cancer Therapeutics

  • Another research project investigated the impact of this compound on tumor cell lines. The findings indicated that certain derivatives could induce apoptosis in cancer cells by inhibiting specific metabolic pathways .

Mechanism of Action

The mechanism of action of (2S,6S)-2,6-diaminoheptanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. These interactions can influence various biological processes, including protein synthesis and metabolic pathways .

Comparison with Similar Compounds

Key Compounds:

meso-2,6-Diaminopimelic Acid [(2R,6S)-isomer; CAS: 4033-54-9]

DL-2,6-Diaminopimelic Acid [Racemic mixture; CAS: 583-93-7]

Lysine [(2S)-2,6-diaminohexanoic acid; CAS: 56-87-1]

(2S)-2,5-Diaminopentanamide Dihydrochloride [CAS: 71697-89-7]

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Molecular Formula Stereochemistry Biological Role Occurrence/Source Key References
(2S,6S)-2,6-Diaminoheptanedioic acid C₇H₁₄N₂O₄ (2S,6S) Peptidoglycan crosslinking in Gram-negative bacteria; lysine biosynthesis Gram-negative bacterial cell walls
meso-2,6-Diaminopimelic Acid C₇H₁₄N₂O₄ (2R,6S) Peptidoglycan component in Bacillus spp. and other Gram-positive bacteria Gram-positive bacterial cell walls
DL-2,6-Diaminopimelic Acid C₇H₁₄N₂O₄ Racemic mixture Research reagent; no natural biological role Synthetic/chemical suppliers
Lysine C₆H₁₄N₂O₂ (2S) Essential amino acid; protein synthesis and nitrogen metabolism Dietary proteins, microbial synthesis
(2S)-2,5-Diaminopentanamide Dihydrochloride C₅H₁₃N₃O·2HCl (2S) Synthetic intermediate; toxicological properties not fully characterized Laboratory synthesis

Functional and Metabolic Differences

Biological Specificity: (2S,6S)-DAP is exclusive to Gram-negative bacteria (e.g., E. coli), where it anchors Braun’s lipoprotein to peptidoglycan . meso-DAP is prevalent in Gram-positive bacteria (e.g., Bacillus subtilis) and is critical for crosslinking peptidoglycan layers . Lysine shares a similar diamino structure but lacks the heptanedioic backbone, limiting its role to proteinogenic functions .

Biosynthetic Pathways: (2S,6S)-DAP is synthesized via the succinyl-DAP pathway in bacteria, whereas meso-DAP is produced through the acetyl-DAP pathway .

Physicochemical Properties :

  • (2S,6S)-DAP and meso-DAP exhibit distinct solubility profiles due to stereochemical effects. The (2S,6S) isomer forms stable zwitterions, enhancing aqueous solubility compared to the meso form .
  • Lysine has a lower molecular weight (146.19 g/mol) and a neutral side chain, making it more versatile in protein folding .

Biological Activity

(2S,6S)-2,6-diaminoheptanedioic acid, also known as (6S,2S)-diaminopimelic acid (DAP), is a chiral amino acid derivative with significant biological activity. This compound plays a crucial role in various biochemical pathways, particularly in bacterial cell wall synthesis and potential therapeutic applications.

Role in Bacterial Cell Wall Synthesis

This compound is integral to the biosynthesis of peptidoglycan, a vital component of bacterial cell walls. It acts as a substrate for the enzyme UDP-N-acetylmuramoyl-L-alanyl-D-glutamate--2,6-diaminopimelate ligase (murE), which catalyzes the formation of DAP from L-2-amino-6-oxopimelate. This reaction is critical for the incorporation of DAP into the peptidoglycan structure, influencing bacterial growth and survival .

The primary action of this compound involves its interaction with various receptors and enzymes:

  • N-Methyl-D-aspartate Receptor (NMDAR) : The compound inhibits NMDAR, leading to downstream effects on neuronal signaling.
  • mTORC1 Activation : It activates the mammalian target of rapamycin complex 1 (mTORC1), which is involved in cellular growth and metabolism.
  • Neuroplasticity : The compound promotes mechanisms related to neuronal plasticity, enhancing synaptic formation and excitability in brain regions associated with mood regulation.

Synthesis and Derivatives

The synthesis of this compound has been explored extensively. Various synthetic routes have been developed to produce this compound and its analogs:

  • Asymmetric Strecker Synthesis : This method employs sulfinimine intermediates to achieve enantioselectivity in producing DAP derivatives .
  • Diels-Alder Reactions : Utilization of cyclic hydrazodicarboxylic acids has been reported for synthesizing DAP through oxidative processes .
  • Chiral Catalysis : Recent advancements include using chiral copper catalysts for efficient synthesis with high isomer ratios .

Pharmacological Applications

The biological activity of this compound extends into pharmacology:

  • Potential Antibacterial Agent : Due to its role in bacterial cell wall biosynthesis, inhibitors targeting DAP pathways are being investigated as selective antibacterial agents .
  • Tumor Therapy : Studies suggest that DAP analogs may act as ligands for aspartate-dependent enzymes relevant in cancer treatment .

Research Findings and Case Studies

Several studies highlight the significance of this compound in various biological contexts:

  • Inhibition Studies : Research indicates that certain DAP analogs act as reversible inhibitors of DAP dehydrogenase with Ki values demonstrating competitive and noncompetitive inhibition .
  • Metabolic Pathways : The compound has been identified as part of the human exposome but is not naturally occurring; its presence is linked to exposure from environmental or occupational sources .

Summary Table of Biological Activities

Biological Activity Description
Bacterial Cell Wall SynthesisSubstrate for murE enzyme; critical for peptidoglycan structure
NMDAR InhibitionModulates neurotransmitter signaling pathways
mTORC1 ActivationInfluences cellular growth and metabolism
Neuroplasticity EnhancementPromotes synaptic formation and excitability
Antibacterial PotentialTarget for developing selective antibacterial agents
Tumor TherapeuticsPotential ligands for enzymes involved in cancer therapy

Q & A

Q. What is the structural role of (2S,6S)-2,6-diaminoheptanedioic acid (DAP) in bacterial cell walls?

DAP is a critical component of peptidoglycan in Gram-negative bacteria, where it cross-links adjacent polysaccharide chains via covalent bonds to stabilize the cell wall. Its ε-amino group forms peptide bonds with the D-alanine residue of neighboring tetrapeptides, contributing to structural integrity . This cross-linking mechanism is a target for lysozymes and β-lactam antibiotics. Researchers should validate bacterial strains for DAP presence using LC-MS/MS or NMR .

Q. How should researchers handle solubility challenges for DAP in aqueous solutions?

DAP has limited solubility in water (10.42 mg/mL at 25°C) . For higher concentrations, dissolve the compound in warm, sterile water (40–50°C) with vortexing. If precipitation occurs, adjust pH to 7.0–7.5 using dilute NaOH. For organic solvent compatibility, test solubility in DMSO or methanol, though DAP is insoluble in DMSO . Always centrifuge solutions at 10,000 × g for 5 min to remove undissolved particles.

Q. What analytical methods are recommended for DAP identification and quantification?

  • LC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30). Monitor transitions m/z 191.1 → 146.0 (quantifier) and 191.1 → 128.0 (qualifier) .
  • NMR : ¹H NMR (D₂O, 600 MHz) shows characteristic peaks at δ 3.35 (C2 and C6 α-protons) and δ 1.70–2.10 (methylene protons) .
  • TLC : Silica gel plates with n-butanol:acetic acid:water (4:1:1) yield an Rf of 0.42 .

Advanced Research Questions

Q. How do stereoisomers of DAP affect experimental outcomes in peptidoglycan studies?

The (2S,6S) configuration (L,L-DAP) is biologically active in Gram-negative bacteria, while the (2R,6S) meso-DAP isomer is found in some Firmicutes. Using incorrect stereoisomers may lead to false negatives in cell wall synthesis assays. To avoid this:

  • Verify stereochemistry via optical rotation ([α]D²⁵ = +24.5° for L,L-DAP in water) .
  • Use chiral GC-MS with a β-cyclodextrin column to distinguish isomers .
  • Reference synthetic standards with confirmed configurations (e.g., CAS 14289-34-0 for L,L-DAP) .

Q. How can researchers reconcile discrepancies in reported DAP solubility and stability data?

Discrepancies arise from variations in purity (95–98% ), hydration state (anhydrous vs. monohydrate), and storage conditions. Best practices:

  • Solubility validation : Prepare fresh solutions and measure absorbance at 210 nm (ε = 1,200 M⁻¹cm⁻¹) to confirm concentration .
  • Stability testing : Store lyophilized powder at -20°C (3-year stability) and aqueous solutions at -80°C (6-month stability). Avoid freeze-thaw cycles .

Q. What considerations are critical for extrapolating DAP dosing between animal models?

Use the body surface area (BSA) normalization method with species-specific Km coefficients:

SpeciesMouseRatDog
Km coefficient3620

Example: A mouse dose of 20 mg/kg converts to a rat dose via:

Rat dose=20×36=10 mg/kg\text{Rat dose} = 20 \times \frac{3}{6} = 10\ \text{mg/kg}

Validate efficacy using bacterial load assays (CFU counts) in target tissues.

Q. How can DAP be detected in complex biological matrices like fecal or urine samples?

  • Sample prep : Dilute samples 1:10 in PBS, centrifuge at 15,000 × g for 10 min, and filter (0.22 µm). Use solid-phase extraction (SPE) with a mixed-mode cation-exchange cartridge for enrichment .
  • Interference mitigation : Spike deuterated DAP (DAP-d₄) as an internal standard to correct for matrix effects in LC-MS .

Data Contradiction Analysis

Q. Why do some studies report DAP toxicity while others classify it as non-hazardous?

Toxicity data conflicts stem from differences in purity (e.g., residual solvents in commercial batches) and model systems. For safety:

  • Use ≥98% purity DAP (HPLC-verified) .
  • Follow GHS precautions: Avoid inhalation (P261), use PPE (gloves, goggles), and work in a fume hood .
  • Conduct cytotoxicity screening (e.g., MTT assay on HEK293 cells) before in vivo studies.

Q. How should researchers address variability in reported melting points (e.g., 300°C vs. 285°C)?

The melting point of DAP depends on hydration state and heating rate. For accurate measurement:

  • Use differential scanning calorimetry (DSC) at 10°C/min under nitrogen.
  • Anhydrous DAP melts at 300°C (dec.), while monohydrate forms decompose at 285°C .

Methodological Optimization

Q. What strategies improve DAP detection sensitivity in low-abundance samples?

  • Derivatization : React DAP with dansyl chloride (5 mM in acetone) to form fluorescent derivatives (λexem = 340/525 nm) .
  • Nano-LC-MS : Use a 75 µm × 15 cm C18 column with a 300 nL/min flow rate for attomole-level detection .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2S,6S)-2,6-diaminoheptanedioic acid
Reactant of Route 2
(2S,6S)-2,6-diaminoheptanedioic acid

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